molecular formula C5H8N4O B2934975 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1342087-35-7

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2934975
CAS No.: 1342087-35-7
M. Wt: 140.146
InChI Key: RBSMUNOPWWBNQF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes a hydrazinyl group attached to a dihydropyrazinone ring

Preparation Methods

The synthesis of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    1-Methyl-1,2-dihydropyrazin-2-one: Lacks the hydrazinyl group, resulting in different reactivity and applications.

    3-Hydrazinyl-1,2-dihydropyrazin-2-one: Similar structure but without the methyl group, leading to variations in chemical properties and biological activities.

    3-Hydrazinyl-1-methylpyrazin-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydrazinyl-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSMUNOPWWBNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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